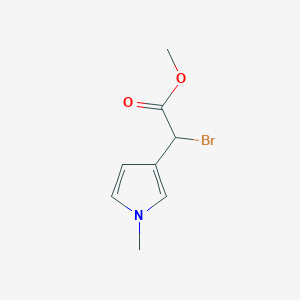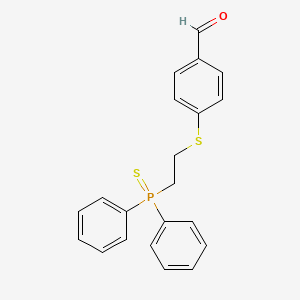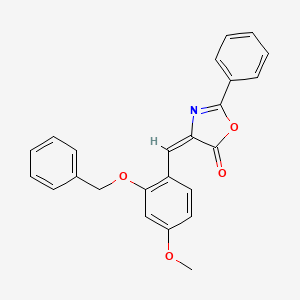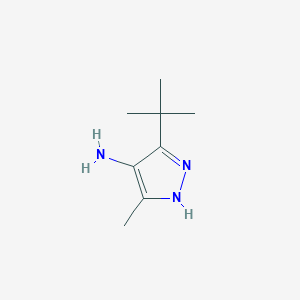
3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl, methyl, and amino substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, ensuring high selectivity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for developing new pharmaceuticals.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-1H-pyrazol-4-amine
- 5-Methyl-1H-pyrazol-4-amine
- 3-(tert-Butyl)-5-phenyl-1H-pyrazol-4-amine
Uniqueness
3-(tert-Butyl)-5-methyl-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring. The presence of both tert-butyl and methyl groups imparts distinct steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with tailored properties .
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3-tert-butyl-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-5-6(9)7(11-10-5)8(2,3)4/h9H2,1-4H3,(H,10,11) |
Clave InChI |
FYJVBQHLFYQAGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
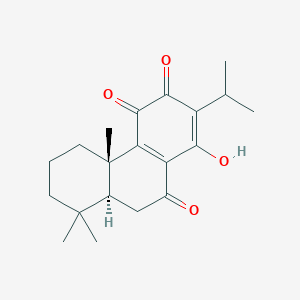
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)





